5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-10-7-13(11(2)25-10)17(23)21-6-5-15-14(9-21)18(24)22-8-12(19)3-4-16(22)20-15/h3-4,7-8H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJYOFWMAFZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactionsFluorination is usually achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically results in lactones, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various human tumor cell lines. For instance, a study conducted by the National Cancer Institute (NCI) reported that the compound demonstrated an average growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines . This suggests that further exploration into its mechanisms of action and optimization for enhanced efficacy could be beneficial.
Antimicrobial Properties
Preliminary research indicates that compounds with similar structural features possess antimicrobial properties. The incorporation of the furan moiety has been associated with increased activity against bacterial strains. While specific data on this compound's antimicrobial efficacy is still limited, the structural similarities to known antimicrobial agents warrant further investigation.
Drug Development
The unique structural characteristics of 5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one make it a valuable candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents. The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity.
Material Science
Beyond biological applications, this compound may also find utility in material science due to its unique electronic properties derived from its conjugated system. Such materials can be explored for use in organic electronics or as components in advanced coatings.
Case Studies
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[oxo-(5-oxo-1-phenyl-3-pyrrolidinyl)methyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
- 8-chloro-2-(2,5-dimethylfuran-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one
Uniqueness
5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one stands out due to its unique combination of a furan ring, a fluorinated triazatricyclo structure, and a carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic compound that has garnered interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a furan derivative and a fluorine atom, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 285.31 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer properties : Certain triazine derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial effects : The presence of furan rings in compounds is often linked to antimicrobial activity.
- Neuroprotective effects : Some derivatives have been studied for their potential in neuroprotection.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to 5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Activity
In another study focusing on the antimicrobial properties of furan-containing compounds, it was found that derivatives with carbonyl groups demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective potential of certain furan derivatives against oxidative stress-induced neuronal damage. The study suggested that these compounds could modulate signaling pathways involved in apoptosis .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
